molecular formula C9H15BN2O2 B6321195 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole CAS No. 1346270-13-0

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Cat. No.: B6321195
CAS No.: 1346270-13-0
M. Wt: 194.04 g/mol
InChI Key: VHXDAWLDZHCJBG-UHFFFAOYSA-N
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Description

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound It is characterized by the presence of a pyrazole ring attached to a dioxaborinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole typically involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation. The reaction conditions often include refluxing in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Boron-hydride complexes.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole involves its interaction with molecular targets through its boron and pyrazole moieties. The boron atom can form reversible covalent bonds with biomolecules, such as enzymes and receptors, affecting their function. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzothiadiazole
  • 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole

Uniqueness

Compared to similar compounds, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a dioxaborinane moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-7-6-9(2,3)14-10(13-7)8-4-5-11-12-8/h4-5,7H,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXDAWLDZHCJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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